benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate
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Overview
Description
Benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Scientific Research Applications
Antimicrobial Activity
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to exhibit antimicrobial activity . The specific functional groups attached to the ring, such as a halo group at the 7 and 8 positions, are responsible for this activity .
Antiviral Activity
These compounds also show potential as antiviral agents . The exact mechanism of action and the specific viruses they are effective against would require further research.
Antihypertensive Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been long used in human therapy as antihypertensive agents . They could potentially be used to manage high blood pressure.
Antidiabetic Activity
Some 1,2,4-benzothiadiazine-1,1-dioxide compounds have been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes.
Anticancer Activity
There is evidence to suggest that these compounds may have anticancer properties . Further research is needed to determine the specific types of cancer they are effective against and their mechanisms of action.
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This could potentially be used in the treatment of various diseases related to these tissues.
Mechanism of Action
- However, benzimidazole derivatives (such as the one you mentioned) have been studied for various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
- Benzimidazole derivatives often exhibit diverse modes of action, including inhibition of enzymes, interference with DNA replication, and disruption of cellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
benzyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-12-6-7-13-14(8-12)25(21,22)19-16(18-13)24-10-15(20)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHHJYYUGKVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate |
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